
DDD85646
Übersicht
Beschreibung
DDD85646 is a pyrazole sulphonamide compound known for its potent inhibitory activity against the enzyme N-myristoyltransferase (NMT). This enzyme is responsible for the transfer of myristic acid to the N-terminus of specific cellular proteins, a modification essential for the proper functioning of many proteins. This compound has shown significant efficacy in preclinical models for treating Trypanosoma infections, which cause diseases such as African sleeping sickness .
Wissenschaftliche Forschungsanwendungen
DDD85646 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of N-myristoyltransferase and its effects on protein function.
Biology: Employed in research on parasitic diseases, particularly those caused by Trypanosoma species.
Medicine: Investigated for its potential therapeutic applications in treating parasitic infections and possibly other diseases where N-myristoyltransferase plays a role.
Industry: Potential applications in the development of new drugs targeting N-myristoyltransferase .
Wirkmechanismus
DDD85646 exerts its effects by inhibiting the enzyme N-myristoyltransferase. This enzyme catalyzes the transfer of myristic acid to the N-terminus of specific proteins, a modification crucial for their proper localization and function. This compound binds to the active site of N-myristoyltransferase, preventing the transfer of myristic acid and thereby disrupting the function of the target proteins. This inhibition can lead to the death of the parasite, making this compound a potent anti-parasitic agent .
Similar Compounds:
IMP-1088: Another potent N-myristoyltransferase inhibitor, developed to target Plasmodium species, the causative agents of malaria.
DDD100870: Similar to this compound, this compound also inhibits N-myristoyltransferase but has shown different activity profiles in various assays .
Uniqueness of this compound: this compound is unique due to its high potency and specificity for N-myristoyltransferase, particularly in Trypanosoma species. Its effectiveness in preclinical models of African sleeping sickness highlights its potential as a therapeutic agent. Additionally, its well-characterized mechanism of action and the availability of structural data make it a valuable tool for studying N-myristoyltransferase inhibition .
Biochemische Analyse
Biochemical Properties
DDD85646 interacts with N-myristoyltransferase (NMT), an enzyme that catalyzes the transfer of myristic acid to the N-terminus of specific cellular proteins . This compound acts as an inhibitor of NMT, leading to a decrease in the myristoylation of proteins . This interaction is crucial for the antitrypanosomal activity of this compound .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its inhibition of NMT. In Trypanosoma brucei, this leads to a decrease in the myristoylation of proteins, which in turn affects various cellular processes . For instance, it has been shown to decrease cell viability in vitro and tumor growth in vivo . Furthermore, this compound has been found to cause mitochondrial ferrous iron overload, oxidative stress, elevated protein poly (ADP)-ribosylation, and death by parthanatos .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to NMT and inhibition of the enzyme’s activity . This leads to a decrease in the myristoylation of proteins, disrupting their normal function and localization . The inhibition of NMT by this compound also leads to the degradation of certain proteins, including Src family kinases .
Temporal Effects in Laboratory Settings
This compound has been shown to have a significant impact on the growth of Trypanosoma brucei over time in laboratory settings . In a study, this compound administration in mice (12.5 mg/kg for four days) ameliorated T. brucei in an acute mouse model of HAT .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with dosage . In a study involving a mouse model of trypanosomiasis, this compound was administered at a dosage of 12.5 mg/kg for four days, which resulted in a significant reduction in the severity of the disease .
Metabolic Pathways
This compound is involved in the metabolic pathway of protein myristoylation . This process, catalyzed by NMT, involves the transfer of myristic acid to the N-terminus of specific proteins . By inhibiting NMT, this compound disrupts this metabolic pathway, affecting the function and localization of myristoylated proteins .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von DDD85646 umfasst die Bildung einer Pyrazolsulfonamidstruktur. Die wichtigsten Schritte umfassen:
Bildung des Pyrazolrings: Dies wird typischerweise durch die Reaktion von Hydrazin mit einem 1,3-Diketon erreicht.
Sulfonamidbildung: Das Pyrazol-Zwischenprodukt wird dann mit einem Sulfonylchlorid umgesetzt, um die Sulfonamidgruppe zu bilden.
Substitutionsreaktionen: Weitere Funktionalisierung des Pyrazolrings und der Sulfonamidgruppe wird durchgeführt, um die gewünschten Substituenten einzuführen.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound würde wahrscheinlich ähnlichen synthetischen Wegen folgen, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Dies würde die Verwendung von Großreaktoren, die präzise Steuerung der Reaktionsbedingungen und Reinigungstechniken wie Kristallisation oder Chromatographie beinhalten .
Arten von Reaktionen:
Substitutionsreaktionen: this compound kann Substitutionsreaktionen eingehen, insbesondere am Pyrazolring und an der Sulfonamidgruppe.
Oxidation und Reduktion:
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Reagenzien wie Sulfonylchloride, Hydrazine und verschiedene Elektrophile und Nukleophile.
Oxidation und Reduktion: Häufige Oxidationsmittel wie Kaliumpermanganat oder Reduktionsmittel wie Natriumborhydrid könnten verwendet werden, abhängig von der gewünschten Transformation.
Hauptprodukte: Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Reagenzien und Bedingungen ab. Beispielsweise könnten Substitutionsreaktionen verschiedene Derivate von this compound ergeben, bei denen verschiedene funktionelle Gruppen an den Pyrazolring oder die Sulfonamidgruppe gebunden sind .
4. Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Als Werkzeugverbindung zur Untersuchung der Hemmung der N-Myristoyltransferase und ihrer Auswirkungen auf die Proteinfunktion.
Biologie: Einsatz in der Forschung an parasitären Krankheiten, insbesondere solchen, die durch Trypanosoma-Arten verursacht werden.
Medizin: Untersucht hinsichtlich seiner potenziellen therapeutischen Anwendungen bei der Behandlung von parasitären Infektionen und möglicherweise anderer Krankheiten, bei denen die N-Myristoyltransferase eine Rolle spielt.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Medikamente, die auf die N-Myristoyltransferase abzielen .
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es das Enzym N-Myristoyltransferase hemmt. Dieses Enzym katalysiert den Transfer von Myristinsäure zum N-Terminus spezifischer Proteine, eine Modifikation, die für ihre korrekte Lokalisierung und Funktion entscheidend ist. This compound bindet an das aktive Zentrum der N-Myristoyltransferase, verhindert den Transfer von Myristinsäure und stört so die Funktion der Zielproteine. Diese Hemmung kann zum Tod des Parasiten führen, was this compound zu einem potenten Antiparasitikum macht .
Ähnliche Verbindungen:
IMP-1088: Ein weiterer potenter N-Myristoyltransferase-Inhibitor, der zur Behandlung von Plasmodium-Arten entwickelt wurde, den Erregern der Malaria.
DDD100870: Ähnlich wie this compound hemmt diese Verbindung ebenfalls die N-Myristoyltransferase, hat aber in verschiedenen Assays unterschiedliche Aktivitätsprofile gezeigt .
Einzigartigkeit von this compound: this compound ist aufgrund seiner hohen Potenz und Spezifität für die N-Myristoyltransferase, insbesondere bei Trypanosoma-Arten, einzigartig. Seine Wirksamkeit in präklinischen Modellen der Afrikanischen Schlafkrankheit unterstreicht sein Potenzial als Therapeutikum. Zusätzlich machen sein gut charakterisierter Wirkmechanismus und die Verfügbarkeit von Strukturdaten ihn zu einem wertvollen Werkzeug für die Untersuchung der Hemmung der N-Myristoyltransferase .
Eigenschaften
IUPAC Name |
2,6-dichloro-4-(2-piperazin-1-ylpyridin-4-yl)-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N6O2S/c1-13-20(14(2)28(3)26-13)27-32(30,31)21-17(22)10-16(11-18(21)23)15-4-5-25-19(12-15)29-8-6-24-7-9-29/h4-5,10-12,24,27H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBSZPZJLPTFMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NS(=O)(=O)C2=C(C=C(C=C2Cl)C3=CC(=NC=C3)N4CCNCC4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347812 | |
| Record name | 2,6-Dichloro-4-(2-(1-piperazinyl)-4-pyridinyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215010-55-1 | |
| Record name | DDD-85646 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215010551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloro-4-(2-(1-piperazinyl)-4-pyridinyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DDD-85646 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTX5CVK89G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




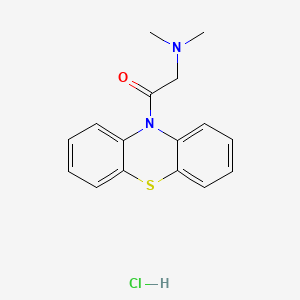
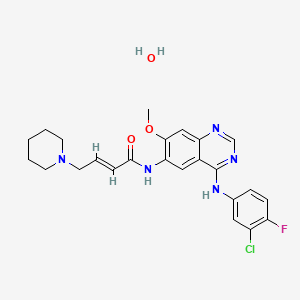
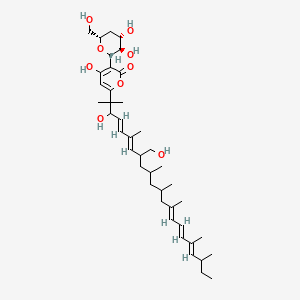

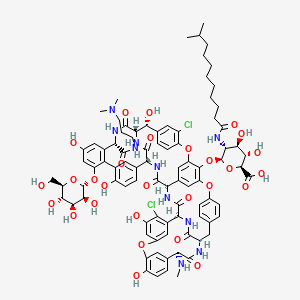



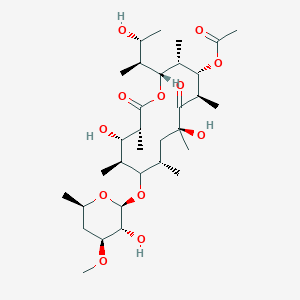
![3-[[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]aniline](/img/structure/B606943.png)

